Bepotastine besilate
Overview
Description
Bepotastine Besilate is a non-sedative, highly selective histamine receptor antagonist with a stabilizing effect on mast cells. This antihistamine can prevent eosinophils from migrating to inflammatory tissues, thus reducing allergic inflammation. It is widely used and acts quickly and effectively against allergic reactions (Han, Xia, Sun, & Zou, 2021).
Synthesis Analysis
The synthesis of Bepotastine Besilate involves reacting piperidine with ethyl 4-bromobutyrate to obtain a compound, which is then hydrolyzed and finally obtained by salt formation with benzenesulfonic acid. An improved synthesis method has been documented, focusing on the preparation of the intermediate compound and the conversion to Bepotastine Besilate with a yield improvement, demonstrating the chemical synthesis's efficiency and potential for scale-up (Han et al., 2021).
Molecular Structure Analysis
Bepotastine's molecular structure includes a piperidine derivative linked to a butyric acid chain, which is crucial for its selective action on histamine receptors and mast cell stabilization. The structure is synthesized in a way that ensures high selectivity and efficacy in its antihistaminic action, though detailed molecular analysis specific to structure-function relationships is not directly addressed in the retrieved documents.
Chemical Reactions and Properties
The chemical properties of Bepotastine Besilate, such as its stability under various conditions and reactions with other chemicals, have been explored. It shows lability under photobasic conditions, leading to the formation of photodegradation products. The characterization of these products provides insights into the chemical stability and potential degradation pathways of Bepotastine Besilate (Singh et al., 2020).
Physical Properties Analysis
The physical properties of Bepotastine Besilate, such as solubility, stability, and formulation suitability for ophthalmic solutions, are critical for its application as a medication. While specific studies on the physical properties are not highlighted in the search results, its successful formulation into ophthalmic solutions indicates a thorough understanding and optimization of these properties in drug development.
Chemical Properties Analysis
Bepotastine Besilate's chemical properties, including its action as a histamine H1 receptor antagonist and effects on eosinophil activity, are foundational to its therapeutic use. It exhibits a stabilizing effect on mast cells and inhibits eosinophilic activity, showcasing its broad-spectrum activity against allergic responses (Torkildsen et al., 2010).
Scientific Research Applications
Brain Histamine H1 Receptor Occupancy
Bepotastine besilate, a second-generation antihistamine developed in Japan, demonstrates cerebral histamine H1 receptor occupancy (H1RO) of approximately 15% as measured by positron emission tomography (PET). This low H1RO aligns with its classification as a second-generation antihistamine and suggests its potential as a mildly or slightly sedative antihistamine in treating various allergic disorders (Tashiro et al., 2008).
Allergic Rhinitis Treatment
Bepotastine besilate is effective and well-tolerated in the treatment of allergic rhinitis. Clinical trials confirm its safety and effectiveness, particularly in patients without kidney or liver disease (Carrillo‐Martin et al., 2018).
Antiallergic Action on Keratinocytes
Bepotastine besilate suppresses the production of certain proinflammatory cytokines and the expression of CD54 in human epidermal keratinocytes, contributing to its antiallergic action (Kobayashi et al., 2008).
Pruritus Treatment
Bepotastine besilate is indicated for pruritus associated with allergic conjunctivitis and has been approved in Japan for managing pruritus related to allergic rhinitis and urticaria. Its multiple-acting antiallergic properties, including inhibition of eosinophil migration and various inflammatory mediators, make it a suitable treatment option (Bielory et al., 2013).
Ophthalmic Solution in Allergic Conjunctivitis
Bepotastine besilate ophthalmic solution shows effectiveness in treating ocular itching and conjunctival hyperemia in allergic conjunctivitis, demonstrating significant reductions in symptoms and good tolerability (Abelson et al., 2009).
Impact on P-Glycoprotein
Bepotastine besilate, as a substrate for P-glycoprotein, shows limited brain distribution, an aspect critical for its classification as a nonsedating, second-generation H1-antagonist. This property, along with high oral absorption and minimal effect on brain penetration, differentiates it from other similar antihistamines (Ohashi et al., 2006).
Future Directions
properties
IUPAC Name |
benzenesulfonic acid;4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHXQPQKQPSBB-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172577 | |
Record name | Bepotastine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bepotastine besilate | |
CAS RN |
190786-44-8 | |
Record name | Bepotastine besilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190786-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepotastine besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190786448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepotastine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinbutanoico acido Benzenesulfonato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEPOTASTINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W18MO1QR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.